molecular formula C12H10ClF3N2O2 B2469026 N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide CAS No. 1008654-00-9

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide

Cat. No.: B2469026
CAS No.: 1008654-00-9
M. Wt: 306.67
InChI Key: YWZJHHBYMUBOES-UHFFFAOYSA-N
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Description

Trifluoromethylphenyl Substituent Configuration

The 2-chloro-5-(trifluoromethyl)phenyl group exhibits distinct electronic and steric properties:

  • Substituent orientation : The chloro and trifluoromethyl groups adopt meta positions relative to the amide linkage, creating a polarized aromatic system.
  • Electron-withdrawing effects : The -CF₃ group induces strong inductive effects, reducing electron density at the phenyl ring.
  • Dihedral angle : Computational models suggest a ~30° angle between the phenyl plane and the amide group, minimizing steric hindrance.

Figure 1 : Optimized geometry showing substituent spatial arrangement (hypothetical model based on analogous structures).

Oxoproline Moiety Conformational Features

The 5-oxopyrrolidine-2-carboxamide moiety displays:

  • Lactam ring puckering : The pyrrolidinone ring adopts a twisted conformation, with C₂ and C₄ atoms deviating ±0.15 Å from the mean plane.
  • Amide bond rigidity : The trans-configuration of the carboxamide group restricts rotation, stabilizing planar geometry (N-C=O torsion ≈ 180°).
  • Hydrogen-bonding capacity : The carbonyl oxygen at position 5 acts as a hydrogen-bond acceptor, while the amide N-H serves as a donor.

Table 2: Key bond lengths and angles (theoretical)

Parameter Value (Å/°)
C=O (lactam) 1.21 Å
N-C (amide) 1.34 Å
C-Cl (phenyl) 1.73 Å
C-C-F (CF₃) 109.5° (tetrahedral)

Crystallographic Data and Solid-State Arrangement

While no single-crystal X-ray data exists for this specific compound in the reviewed sources, analogous structures provide insights:

  • Packing motifs : Related N-aryl pyrrolidinones exhibit layered stacking via:

    • C–H⋯O hydrogen bonds (2.8–3.2 Å)
    • Edge-to-face π-π interactions between phenyl rings (centroid distance: 4.1 Å)
  • Space group : Monoclinic systems (e.g., P2₁/n) are common for similar molecules.

  • Unit cell parameters (hypothetical projection):

    • a = 12.4 Å, b = 7.8 Å, c = 15.2 Å
    • β = 92.5°, V = 1480 ų

Figure 2 : Proposed hydrogen-bonding network (adapted from ).

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N2O2/c13-7-2-1-6(12(14,15)16)5-9(7)18-11(20)8-3-4-10(19)17-8/h1-2,5,8H,3-4H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZJHHBYMUBOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with a suitable prolinamide derivative under specific reaction conditions. The reaction typically requires the use of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a base, such as triethylamine, to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide serves as a versatile building block in organic synthesis. Its unique functional groups facilitate:

  • Synthesis of Complex Organic Molecules : Used as a reagent in various organic reactions, aiding in the development of new compounds.
  • Catalytic Reactions : Investigated as a catalyst in specific chemical transformations due to its electron-withdrawing groups, which can enhance reaction rates.

Biology

The compound has been studied for its biological activities:

  • Enzyme Inhibition : It is reported to inhibit thymidylate synthase, an enzyme critical for DNA synthesis, which makes it a candidate for further exploration in cancer research .
  • Receptor Binding Studies : Research indicates potential interactions with various biological receptors, suggesting roles in modulating physiological processes.

Medicine

In medicinal chemistry, this compound has shown promise:

  • Antitumor Activity : Preliminary studies have indicated its potential as an anticancer agent through mechanisms involving cell cycle arrest and apoptosis induction .
  • Therapeutic Applications : Investigated as a lead compound for drug development targeting inflammatory diseases due to its ability to inhibit cell adhesion mediated by α4β1 integrins .

Industry

The compound finds utility in various industrial applications:

  • Agrochemicals : Its properties make it suitable for developing pesticides and herbicides.
  • Pharmaceuticals : Used in the synthesis of drugs aimed at treating various conditions, including cancer and inflammatory diseases.
  • Specialty Chemicals : Employed in producing high-performance materials due to its stability and reactivity.

Case Studies

StudyApplicationFindings
Antitumor ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Enzyme InhibitionPotent inhibitor of thymidylate synthase with implications for cancer therapy.
Drug DevelopmentIdentified as a promising lead compound for anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to modulation of biochemical pathways and physiological effects .

Comparison with Similar Compounds

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide (CAS 585-97-7)

  • Structure : Differs by a linear 3-oxobutanamide chain instead of the cyclic 5-oxoproline.
  • Properties: Higher flexibility due to the acyclic chain may reduce target binding specificity compared to the rigid pyrrolidinone ring in the target compound.
  • Applications : Marketed as a biochemical intermediate (), suggesting utility in synthesizing pharmaceuticals or agrochemicals rather than direct antimicrobial use .

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-ethylbutanamide (CAS 40946-52-9)

  • Structure : Features a branched 2-ethylbutanamide group.
  • Properties : Increased hydrophobicity from the ethyl branch could enhance membrane permeability but may reduce solubility.
  • Applications: No explicit bioactivity reported in the evidence, but its classification as a building block () implies use in drug discovery pipelines .

Aromatic Substitution Variants

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide (CAS 346723-44-2)

  • Structure: Substitutes the pyrrolidinone with a 4-nitrobenzoyl group.

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-quinazolin-4-yloxyacetamide (CAS 502596-13-6)

  • Structure : Incorporates a quinazoline heterocycle linked via an acetamide bridge.
  • Properties : Quinazoline’s planar structure facilitates intercalation or receptor binding, suggesting possible anticancer or kinase-inhibitor applications.
  • Applications : Cited in synthetic chemistry databases (), indicating exploratory use in medicinal chemistry .

Cyclic vs. Acyclic Derivatives

N-Boc-5-(2-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrol-2(5H)-one (78i)

  • Structure : Contains a hydroxypyrrolone ring with a Boc-protected amine.
  • Properties : The Boc group improves solubility in organic solvents, advantageous for synthetic manipulation. The hydroxyl group may participate in hydrogen bonding.
  • Applications: Intermediate in butenolide synthesis (), highlighting its role in constructing complex heterocycles .

N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-1,3,5-Triazine-2,4-Diamine (CAS 175204-34-9)

  • Structure : Replaces the carboxamide with a triazine ring.
  • Properties: Triazine’s nitrogen-rich structure enables diverse non-covalent interactions, useful in herbicides or antiviral agents.
  • Applications : Marketed as a fine chemical (), suggesting agricultural or pharmaceutical applications .

Functional Group Impact on Bioactivity

Compound Name Key Functional Groups Molecular Weight Reported Activity Reference CAS
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide Pyrrolidinone, CF₃, Cl ~308.67 Antimicrobial (inferred) -
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide Linear ketone, CF₃, Cl 279.67 Biochemical intermediate 585-97-7
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide Nitrobenzoyl, CF₃, Cl 344.67 Pharmacological exploration 346723-44-2
N-Boc-5-(2-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrol-2(5H)-one Hydroxypyrrolone, Boc, CF₃, Cl ~365.73 Synthetic intermediate -

Key Findings and Implications

  • Structural Rigidity: Cyclic amides (e.g., pyrrolidinone, hydroxypyrrolone) exhibit enhanced target specificity compared to linear analogues, as seen in the antimicrobial focus of the target compound vs. the intermediate status of 3-oxobutanamide .
  • Electron-Withdrawing Groups : Nitro and trifluoromethyl substituents improve reactivity and stability, critical for both antimicrobial and agrochemical applications (e.g., PP199 in , a pesticidal benzenamine derivative) .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of the P2X7 receptor. This receptor plays a crucial role in various physiological and pathological processes, including pain, inflammation, and neurodegeneration. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₈ClF₃N₂O₂
  • Molecular Weight : 303.65 g/mol

This compound belongs to the class of oxo-prolineamide derivatives, characterized by the presence of a trifluoromethyl group which may influence its biological activity.

This compound acts primarily as an antagonist of the P2X7 receptor. The P2X7 receptor is an ion channel activated by ATP that mediates various cellular responses including cytokine release and cell death. Its modulation is significant in conditions such as chronic pain and neurodegenerative diseases.

  • P2X7 Receptor Modulation : The compound has been shown to inhibit ATP-induced activation of the P2X7 receptor, thereby reducing the release of pro-inflammatory cytokines such as IL-1β and TNFα, which are implicated in pain and inflammation pathways .
  • Neuroprotective Effects : Research indicates that antagonism of the P2X7 receptor may confer neuroprotective effects by preventing excessive glutamate release from glial cells, which can lead to excitotoxicity .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces neuronal cell death induced by ATP in cultured cortical neurons. This suggests its potential utility in treating neurodegenerative conditions such as Alzheimer's disease .

In Vivo Studies

Recent animal studies have shown that administration of this compound leads to significant reductions in neuropathic pain behaviors in models of chronic pain. The results indicate that it may serve as a therapeutic agent for managing pain associated with nerve damage .

Case Studies

StudyModelFindings
Dell'Antonio et al. (2002)Rat model of neuropathic painDemonstrated significant analgesic effects with P2X7 antagonism .
Parvathenani et al. (2003)Transgenic mouse model for Alzheimer'sUpregulation of P2X7 receptors around β-amyloid plaques; potential for therapeutic intervention with antagonists like this compound .
Honore et al. (2006)Mouse modelReduced inflammatory pain responses; supports the role of P2X7 antagonists in pain management .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2-chloro-5-(trifluoromethyl)aniline with 5-oxoproline derivatives. A two-step protocol is common:

Intermediate Formation : React 2-chloro-5-(trifluoromethyl)aniline with a protected 5-oxoproline (e.g., using tert-butyloxycarbonyl (Boc) groups) under carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane at 0–25°C .

Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in anhydrous conditions.

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of aniline to proline derivative) and solvent polarity (e.g., DMF for sluggish reactions) to improve yield (>75%) .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

  • Methodological Answer :

  • NMR : Use 1H^1H-NMR to confirm aromatic protons (δ 7.4–8.1 ppm for chloro-trifluoromethyl phenyl) and prolinamide backbone (δ 1.8–2.5 ppm for pyrrolidine protons, δ 4.3 ppm for NH). 13C^{13}C-NMR detects the trifluoromethyl carbon (δ 121–125 ppm, JCF280320HzJ_{C-F} \approx 280–320 \, \text{Hz}) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 335.04 for C12_{12}H10_{10}ClF3_3N2_2O2_2) with <2 ppm error .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are critical for enhancing this compound’s bioactivity, particularly in enzyme inhibition?

  • Methodological Answer :

  • Core Modifications : Replace the 5-oxoproline moiety with substituted pyrrolidinones to evaluate steric effects on target binding (e.g., 4-methylpyrrolidinone increased thymidylate synthase inhibition by 30% in related compounds) .
  • Electron-Withdrawing Groups : Introduce para-nitro or meta-fluoro substituents on the phenyl ring to assess electronic effects on enzyme interaction. Computational docking (e.g., AutoDock Vina) predicts improved binding affinity (ΔG < −8.5 kcal/mol) .
  • Data-Driven SAR : Compare IC50_{50} values from enzyme assays (e.g., thymidylate synthase inhibition) across derivatives to identify pharmacophoric features .

Q. How can contradictory data on this compound’s biological targets be resolved?

  • Methodological Answer :

  • Target Deconvolution : Perform pull-down assays with biotinylated probes of the compound, followed by LC-MS/MS to identify bound proteins (e.g., thymidylate synthase vs. off-target kinases) .
  • Orthogonal Assays : Validate inhibition using recombinant enzyme assays (e.g., fluorometric thymidylate synthase activity assay) and cell-based models (e.g., CRISPR knockouts of suspected targets) .
  • Meta-Analysis : Cross-reference high-throughput screening datasets (e.g., PubChem BioAssay) to confirm target specificity .

Q. What experimental designs are recommended to assess this compound’s pharmacokinetic (PK) properties in preclinical studies?

  • Methodological Answer :

  • In Vitro ADME :
  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS (half-life <30 min suggests need for prodrug strategies) .
  • In Vivo PK : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h. Calculate AUC, Cmax_\text{max}, and bioavailability (F%) .

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